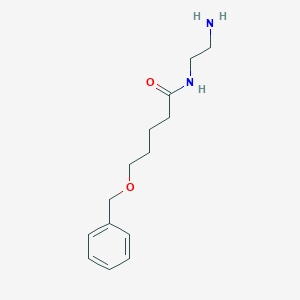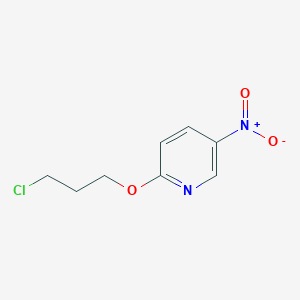
N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide is a chemical compound known for its significant applications in the medical field, particularly in the treatment of cardiovascular diseases. It is commonly used as a beta-blocker, which helps manage conditions such as hypertension, angina, and arrhythmias .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxyacetophenone.
Formation of Intermediate: The 4-hydroxyacetophenone is reacted with epichlorohydrin to form an epoxide intermediate.
Amination: The epoxide intermediate is then reacted with isopropylamine to introduce the amino group.
Acetylation: Finally, the product is acetylated to form N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to optimize reaction rates.
Catalysts: Using catalysts to enhance reaction efficiency.
Purification: Employing purification techniques such as crystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Forms various substituted derivatives depending on the reagents used.
科学研究应用
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying beta-blocker synthesis and reactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively used in the treatment of cardiovascular diseases, including hypertension, angina, and arrhythmias.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用机制
The compound exerts its effects by blocking beta-adrenergic receptors, particularly the beta-1 adrenergic receptor. This action reduces the heart rate and contractility, leading to decreased blood pressure and reduced oxygen demand by the heart. The molecular targets include:
Beta-1 Adrenergic Receptor: Inhibition of this receptor reduces cardiac output.
Signal Transduction Pathways: Interferes with cyclic AMP (cAMP) signaling, leading to decreased heart rate and contractility
相似化合物的比较
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide is compared with other beta-blockers such as:
Propranolol: Non-selective beta-blocker with similar cardiovascular effects but different receptor selectivity.
Metoprolol: Selective beta-1 blocker with similar therapeutic uses but different pharmacokinetic properties.
Atenolol: Another selective beta-1 blocker with a longer half-life and different metabolic pathways .
List of Similar Compounds
- Propranolol
- Metoprolol
- Atenolol
- Esmolol
- Bisoprolol
属性
CAS 编号 |
39617-16-8 |
|---|---|
分子式 |
C15H24N2O3 |
分子量 |
280.36 g/mol |
IUPAC 名称 |
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide |
InChI |
InChI=1S/C15H24N2O3/c1-11(2)16-9-14(19)10-20-15-6-4-13(5-7-15)8-17-12(3)18/h4-7,11,14,16,19H,8-10H2,1-3H3,(H,17,18) |
InChI 键 |
IGUMCQGTANJTCY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CNC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)
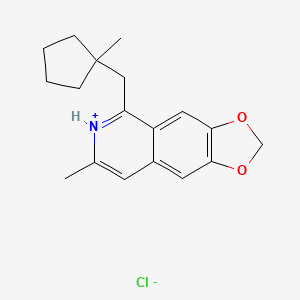
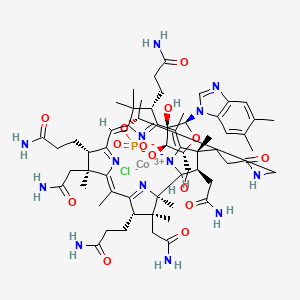
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13730565.png)
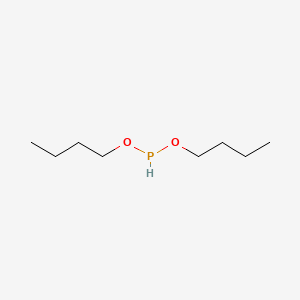

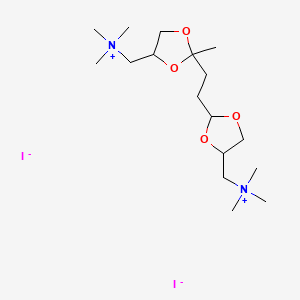
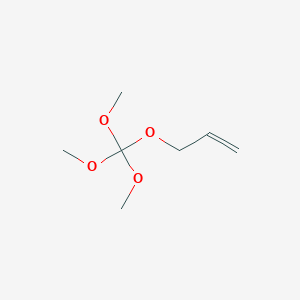
![Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B13730597.png)
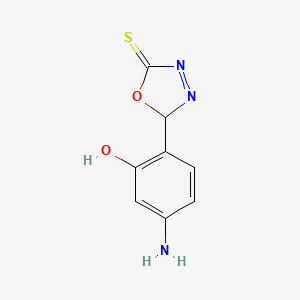
![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-](/img/structure/B13730630.png)
